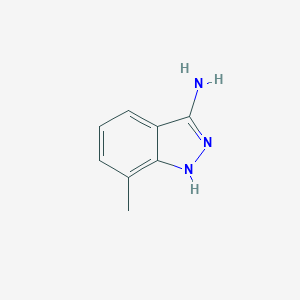

3-Amino-7-methyl-1H-indazole

Description

Properties

IUPAC Name |

7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHNNWTAZPKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-Amino-7-methyl-1H-indazole

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, synthetic methodologies, analytical characterization, and core applications. Emphasis is placed on the causality behind experimental choices and protocols, reflecting field-proven insights for researchers, scientists, and professionals in drug development. The indazole nucleus is a well-established privileged scaffold in pharmacology, and this specific derivative serves as a crucial building block for synthesizing a new generation of targeted therapeutics. This guide consolidates technical data, safety protocols, and practical methodologies to serve as an essential resource for its application in a laboratory setting.

This compound, also known as 7-methyl-1H-indazol-3-amine, is a bicyclic aromatic amine. The fusion of a benzene ring with a pyrazole ring forms the core indazole structure, which is a bioisostere of indole and a prominent feature in numerous biologically active compounds[1]. The presence of an amino group at the 3-position and a methyl group at the 7-position provides specific steric and electronic properties that are leveraged in synthetic chemistry.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000343-59-8 | [2][3] |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Appearance | Typically a solid powder | [4] |

| Purity | Commercially available at ≥97% | [3][4] |

Synthesis and Manufacturing

The synthesis of 3-aminoindazoles is a well-documented area of organic chemistry, driven by their utility as pharmaceutical intermediates[5]. A common and highly effective strategy involves the cyclization of ortho-substituted benzonitriles with hydrazine[1][5]. This approach is particularly powerful as it allows for the introduction of various substituents on the benzene ring prior to the formation of the heterocyclic core.

For this compound, a logical synthetic precursor is 2-fluoro-3-methylbenzonitrile or 2-chloro-3-methylbenzonitrile. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole product. The choice of a fluoro-substituted precursor is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.

Caption: General synthetic pathway for this compound.

Protocol 1: Synthesis from 2-Fluoro-3-methylbenzonitrile

This protocol is a representative method adapted from established syntheses of analogous 3-aminoindazoles[1][5].

Causality: The use of a high-boiling solvent like n-butanol or 2-methoxyethanol is critical to provide the necessary thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent cyclization step. Hydrazine hydrate serves as both the nucleophile and the source of the pyrazole ring's nitrogen atoms.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-fluoro-3-methylbenzonitrile (1.0 eq) and n-butanol (5-10 mL per gram of starting material).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution at room temperature. The use of a slight excess of hydrazine ensures the complete consumption of the starting material.

-

Heating: Heat the reaction mixture to reflux (approx. 117 °C for n-butanol) and maintain for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.

-

Slowly add water to the mixture to precipitate the product fully and dilute the solvent.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual hydrazine and solvent.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid. The purity should be validated as described in the following section.

Analytical Characterization

Ensuring the identity, purity, and structural integrity of this compound is paramount. A multi-technique approach is required for full characterization, providing a self-validating system of analysis.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a standard method. The result should indicate a purity level of >97% for most research applications.

-

Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound. For C₈H₉N₃, the expected [M+H]⁺ ion would be approximately m/z 148.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural confirmation. The spectrum will show distinct signals for the aromatic protons on the benzene ring, the N-H protons of the indazole and amine groups, and a singlet for the methyl group protons.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly in oncology[1][6][7]. 3-Aminoindazoles are especially valuable as they provide a reactive "handle" for further chemical modification.

Role as a Key Intermediate: The primary amino group at the 3-position is a versatile nucleophile. It can readily participate in a wide range of chemical reactions, including:

-

Amide bond formation (acylation)

-

Urea and thiourea formation

-

Reductive amination

-

Buchwald-Hartwig and Ullmann couplings to form C-N bonds

These reactions allow for the facile attachment of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, 3-aminoindazoles are key building blocks for the synthesis of potent kinase inhibitors, where the indazole core often serves as a hinge-binding motif that anchors the drug molecule into the ATP-binding site of the target kinase[6][7].

Caption: Use of 3-aminoindazole in amide synthesis.

A recent study highlighted the design and synthesis of novel 1H-indazole-3-amine derivatives as potential antitumor agents[7][8]. One compound in the series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, inducing apoptosis and affecting the cell cycle[8]. This underscores the therapeutic potential of scaffolds derived from 3-aminoindazoles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous aminoindazoles provides a strong basis for hazard assessment and handling procedures[9][10][11][12].

Table 2: Hazard Profile and Safety Recommendations (Based on Analogs)

| Hazard Category | Description & Precautionary Statements | Source (Analog Compounds) |

| Acute Toxicity | Harmful if swallowed. (P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.) | [9][10][11] |

| Skin Irritation | Causes skin irritation. (P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.) | [9][10][11] |

| Eye Irritation | Causes serious eye irritation. (P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [9][10][11] |

| Respiratory Irritation | May cause respiratory irritation. (P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.) | [9][10][12] |

Protocol 2: Safe Handling and Storage

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids[10][12]. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation over long periods.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.

Caption: Standard safety and handling workflow.

Conclusion

This compound (CAS: 1000343-59-8) is a valuable and versatile chemical building block with significant relevance to the pharmaceutical industry. Its well-defined structure and the strategic placement of reactive functional groups make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors and other targeted anticancer agents. Understanding its synthesis, proper analytical validation, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The continued exploration of derivatives built from this scaffold holds considerable promise for the discovery of novel therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1000343-59-8|this compound|BLD Pharm [bldpharm.com]

- 4. 3-氨基-7-氮杂吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

3-Amino-7-methyl-1H-indazole molecular weight

An In-Depth Technical Guide to 3-Amino-7-methyl-1H-indazole for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole nucleus is recognized as a privileged scaffold, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2] This document details the core molecular and physical properties of this compound, including its molecular weight, established synthetic and analytical protocols, and its applications as a versatile scaffold in modern therapeutic design. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Core Molecular & Physical Properties

This compound is a substituted indazole derivative. Its precise molecular characteristics are fundamental to its use in chemical synthesis and are summarized below. The molecular weight of 147.18 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[3][4][5]

| Property | Value | Source |

| Molecular Weight | 147.18 g/mol | [3][4][5] |

| Molecular Formula | C₈H₉N₃ | [3][4][5] |

| CAS Number | 1000343-59-8 | [3][4][] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=NN2)N | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Inert Atmosphere, Protect from Light | [4] |

These properties establish the compound's identity and guide its proper handling and storage to ensure chemical integrity. The amine and bicyclic indazole core impart specific chemical reactivity, making it a valuable precursor in synthetic chemistry.

The 3-Aminoindazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, with numerous derivatives approved for clinical use or in active trials.[7] Its prevalence stems from its bioisosteric relationship with purines and its ability to form key hydrogen bond interactions with biological targets.

Key Insights:

-

Kinase Hinge-Binding: The 1H-indazole-3-amine moiety is an exceptionally effective "hinge-binding" fragment.[7] This structural motif can occupy the ATP-binding site of many protein kinases, forming critical hydrogen bonds with the backbone of the kinase hinge region, a mechanism central to the action of many kinase inhibitors.

-

Therapeutic Relevance: Indazole-containing drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) demonstrate the scaffold's therapeutic versatility in oncology.[2]

-

Structural Versatility: The indazole core can be substituted at multiple positions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[2] The 7-methyl group, in particular, can influence metabolic stability and lipophilicity.[8]

Synthetic Pathway and Purification Workflow

The synthesis of 3-aminoindazoles is well-established, providing a reliable route to this important building block. A prevalent and robust method involves the palladium-catalyzed cyclization of an aryl hydrazone, derived from a corresponding halobenzonitrile.[1][]

Diagram: General Synthesis and Purification Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1000343-59-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Amino-7-methyl-1H-indazole: Structure, Synthesis, and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The field of drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced potency, selectivity, and safety profiles. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in compounds with diverse and potent biological activities.[1][2][3][4][5] From oncology to infectious diseases, indazole derivatives have demonstrated remarkable therapeutic potential, with several compounds progressing into clinical trials and receiving regulatory approval.[3][6]

This guide focuses on a specific, yet highly valuable, member of this family: 3-Amino-7-methyl-1H-indazole . While seemingly a simple molecule, it serves as a critical building block for the synthesis of more complex drug candidates. Its unique arrangement of a reactive amino group and a strategically placed methyl substituent on the bicyclic indazole core offers a versatile platform for chemical modification. The purpose of this document is to provide a comprehensive technical overview, moving beyond simple data recitation to explain the underlying chemical principles, strategic considerations in its synthesis and application, and its potential role in the development of next-generation therapeutics.

Part 1: Core Molecular Architecture and Physicochemical Profile

The Chemical Structure of this compound

The foundational identity of any chemical entity lies in its structure. This compound is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a pyrazole ring. The key features are:

-

An amino group (-NH₂) at position 3, which is a primary site for derivatization and a key hydrogen bond donor/acceptor for target engagement.

-

A methyl group (-CH₃) at position 7, which provides steric bulk and lipophilicity, influencing the molecule's binding orientation and pharmacokinetic properties.

-

The 1H-indazole tautomer is generally the more thermodynamically stable form compared to its 2H-indazole counterpart.[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and biological screening.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000343-59-8 | [][8] |

| Molecular Formula | C₈H₉N₃ | [][8] |

| Molecular Weight | 147.18 g/mol | [8] |

| Canonical SMILES | CC1=CC=CC2=C1NN=C2N | [] |

| InChI Key | JYTHNNWTAZPKPW-UHFFFAOYSA-N | [] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [][9] |

While raw data is useful, the ability to predict and interpret spectroscopic results is the hallmark of an experienced chemist. For this compound, we would anticipate the following:

-

¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons on the benzene ring, with their coupling patterns revealing their relative positions. A singlet corresponding to the three protons of the C7-methyl group would appear in the aliphatic region. The two amine protons at C3 and the single proton on the indazole nitrogen (N1) would likely appear as broad singlets, whose chemical shifts could be sensitive to solvent and concentration.

-

Mass Spectrometry (MS): The primary validation would be the observation of the molecular ion peak [M+H]⁺ at m/z 148.19, confirming the compound's molecular weight and elemental composition through high-resolution mass spectrometry.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by N-H stretching vibrations from both the amine and the indazole N-H group, typically appearing as broad bands in the 3200-3500 cm⁻¹ region. C-H stretches from the aromatic and methyl groups would also be present.

Part 2: Synthesis Strategies and Chemical Reactivity

Rationale for Synthetic Design

The synthesis of substituted 3-aminoindazoles often leverages the reactivity of ortho-substituted benzonitriles. A robust and scalable approach involves the cyclization reaction between an appropriately substituted benzonitrile and hydrazine.[1][10] For our target molecule, the logical starting material is 2-fluoro-3-methylbenzonitrile or 2-bromo-3-methylbenzonitrile. The reaction with hydrazine proceeds via a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization to form the stable indazole ring.

Caption: General Synthetic Workflow for 3-Aminoindazole Formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for analogous compounds.[1][10][11]

Objective: To synthesize this compound from 2-fluoro-3-methylbenzonitrile.

Materials:

-

2-fluoro-3-methylbenzonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

n-Butanol (n-BuOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-3-methylbenzonitrile (1.0 eq) and n-butanol (5-10 volumes).

-

Causality: n-Butanol is chosen as the solvent due to its high boiling point, which provides the necessary thermal energy to overcome the activation energy for both the SₙAr and cyclization steps.

-

-

Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Causality: An excess of hydrazine is used to drive the reaction to completion and compensate for any potential side reactions or volatility.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 117°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Add water to the residue and extract the product with ethyl acetate (3x).

-

Causality: This aqueous work-up serves to remove excess hydrazine hydrate and other water-soluble impurities. d. Combine the organic layers and wash with brine.

-

Causality: The brine wash removes residual water from the organic phase. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Part 3: Biological Significance and Therapeutic Applications

The true value of this compound lies not in its own biological activity, but in its role as a scaffold for creating potent and selective drug molecules. The indazole core is a key feature in numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

The 3-Aminoindazole Motif in Kinase Inhibition

Many clinically successful kinase inhibitors, such as Pazopanib and Entrectinib, feature a substituted indazole ring.[3][6] The 3-aminoindazole moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding pocket of the target kinase. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

Caption: Mechanism of Kinase Inhibition by an Indazole-based Drug.

Structure-Activity Relationship (SAR) Insights

The this compound core provides multiple vectors for chemical modification to optimize drug properties:

-

N1 Position: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

-

N2 Position: While less common, substitution at N2 can drastically alter the geometry and binding mode.

-

Amino Group (C3): Acylation or condensation with other moieties at the 3-amino position is a common strategy to extend the molecule into other sub-pockets of the target protein, enhancing selectivity. For example, this is a key linkage point in the synthesis of the potent Bcr-Abl inhibitor, Imatinib, which has a related pyrazolopyrimidine core.[3]

-

Benzene Ring (Positions 4, 5, 6): Substitution at these positions can fine-tune electronic properties, block metabolic hotspots, and improve pharmacokinetic profiles. The existing methyl group at position 7 already influences the molecule's interaction in this region.

Part 4: Standard Analytical and Screening Protocols

To ensure the integrity of research and development, standardized protocols for analysis and screening are essential.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Sample prepared in a 50:50 mixture of Mobile Phase A:B

Procedure:

-

System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the diluent.

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Gradient Elution: Run a linear gradient to separate the compound from impurities.

-

Example Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

-

Causality: A gradient is used because it allows for the elution of both polar impurities (at low %B) and non-polar impurities (at high %B) in a single run, providing a comprehensive purity profile.

-

-

Detection: Monitor the eluent at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: Conceptual Biochemical Kinase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound derivatives against a target kinase (e.g., Anaplastic Lymphoma Kinase - ALK).[3]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, often using a luminescence-based ATP detection system (e.g., Kinase-Glo®). Lower luminescence indicates less ATP is consumed, signifying greater kinase inhibition.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer containing DMSO.

-

Reaction Mixture: In a 384-well plate, add the kinase, the specific peptide substrate, and ATP.

-

Initiation: Add the serially diluted compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Add the ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of remaining ATP.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Outlook

This compound represents more than just a catalog chemical; it is a foundational piece in the intricate puzzle of modern drug design. Its structure is inherently optimized for interactions with key biological targets, particularly protein kinases. This guide has detailed its core architecture, provided a logical framework for its synthesis, and contextualized its significance within therapeutic applications.

The path forward for researchers is clear. The versatility of the 3-aminoindazole scaffold invites the creation of novel libraries of derivatives. Future research should focus on exploring diverse substitutions at the N1 and C3 positions to target a wider range of kinases and other enzyme families.[1] By combining rational, structure-based design with high-throughput screening, the full potential of this privileged scaffold can be unlocked, paving the way for the discovery of new and effective medicines for complex diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1000343-59-8|this compound|BLD Pharm [bldpharm.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Amino-7-methyl-1H-indazole: A Technical Guide

Introduction

Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The indazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1] The substituent pattern on the indazole ring system significantly influences its physicochemical properties and biological activity. 3-amino-7-methyl-1H-indazole, in particular, combines the electron-donating effects of an amino group at the 3-position and a methyl group at the 7-position, which are expected to modulate its electronic and structural characteristics. Accurate interpretation of its spectroscopic data is paramount for structural confirmation and for understanding its chemical behavior.

Molecular Structure and Analysis Workflow

The structural elucidation of a novel or uncharacterized compound like this compound follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), the expected mass spectral data are as follows:

| Ion | Calculated m/z | Predicted Abundance | Notes |

| [M+H]⁺ | 148.0875 | High | Protonated molecular ion, expected in ESI and CI |

| [M]⁺˙ | 147.0796 | Moderate to High | Molecular ion, expected in EI |

| [M-CH₃]⁺ | 132.0667 | Moderate | Loss of a methyl radical |

| [M-NH₂]⁺ | 131.0738 | Moderate | Loss of an amino radical |

| [M-N₂]⁺˙ | 119.0837 | Moderate | Loss of neutral nitrogen from the indazole ring |

Interpretation:

The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 148.0875 in electrospray ionization (ESI) or chemical ionization (CI) modes. The molecular ion [M]⁺˙ at m/z 147.0796 would be prominent in electron ionization (EI). Key fragmentation patterns would likely involve the loss of the methyl group (resulting in a peak at m/z 132.0667) and the amino group (peak at m/z 131.0738). Another characteristic fragmentation of the indazole core is the loss of a neutral nitrogen molecule (N₂), which would give rise to a fragment ion at m/z 119.0837.

Experimental Protocol:

High-resolution mass spectra can be obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile with a small amount of formic acid to promote protonation. For EI, the sample is introduced directly or via a gas chromatograph, and the ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of the amino group |

| 3200-3100 | Broad, Medium | N-H stretching of the indazole ring |

| 3050-3000 | Weak-Medium | Aromatic C-H stretching |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretching of the methyl group |

| 1640-1600 | Strong | N-H scissoring of the amino group |

| 1600-1450 | Medium-Strong | C=C and C=N stretching of the aromatic rings |

| 1400-1350 | Medium | C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending of the substituted benzene ring |

Interpretation:

The IR spectrum will be characterized by a pair of medium to strong absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amino group. A broader absorption between 3200-3100 cm⁻¹ is expected for the N-H stretch of the indazole ring. The presence of the aromatic system will be confirmed by weak to medium C-H stretching bands above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group will show aliphatic C-H stretching absorptions just below 3000 cm⁻¹. A strong band around 1620 cm⁻¹ is indicative of the N-H scissoring vibration of the amino group. The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending bands in the 850-750 cm⁻¹ region.

Experimental Protocol:

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the connectivity of atoms and their chemical environment.

Caption: Structure of this compound with standard atom numbering.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in DMSO-d₆ are presented below. DMSO-d₆ is a common solvent for indazole derivatives as it allows for the observation of the exchangeable NH protons.[2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | 1H | - |

| H4 | 7.2 - 7.4 | d | 1H | J = 7-8 |

| H5 | 6.8 - 7.0 | t | 1H | J = 7-8 |

| H6 | 7.0 - 7.2 | d | 1H | J = 7-8 |

| NH₂ | 5.0 - 6.0 | br s | 2H | - |

| CH₃ | 2.3 - 2.5 | s | 3H | - |

Interpretation:

The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm). The protons of the amino group will also be a broad singlet, typically in the range of δ 5.0-6.0 ppm. The aromatic protons H4, H5, and H6 will form a coupled system. H5 is expected to be a triplet due to coupling with both H4 and H6. H4 and H6 will appear as doublets. The methyl group at the 7-position will be a singlet in the upfield region (δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 145 - 150 |

| C3a | 120 - 125 |

| C4 | 115 - 120 |

| C5 | 120 - 125 |

| C6 | 125 - 130 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

| CH₃ | 15 - 20 |

Interpretation:

The carbon atom bearing the amino group (C3) will be significantly deshielded and is expected to appear in the δ 145-150 ppm region. The quaternary carbons C3a and C7a will also be in the downfield region. The protonated aromatic carbons (C4, C5, C6) will resonate in the typical aromatic region (δ 110-130 ppm). The carbon of the methyl group will be found in the upfield aliphatic region (δ 15-20 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[3]

Experimental Protocol for NMR:

Approximately 5-10 mg of the sample should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The interpretations are based on the fundamental principles of each spectroscopic technique and comparative analysis with structurally related indazole derivatives. The provided data and protocols should serve as a valuable resource for scientists working on the synthesis and characterization of this and similar molecules, facilitating efficient and accurate structural elucidation. The actual experimental data may show minor deviations from the predicted values, which can be rationalized based on the specific experimental conditions and the subtle electronic and steric effects within the molecule.

References

A Technical Guide to the Solubility of 3-Amino-7-methyl-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Amino-7-methyl-1H-indazole in organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and process chemistry.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a foundational understanding of its expected solubility behavior based on its molecular structure. More importantly, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] It dictates the achievable concentration in solution, which directly impacts a multitude of downstream processes, including:

-

Bioavailability: Poor aqueous solubility is a major contributor to low and variable oral bioavailability, hindering a drug candidate's therapeutic efficacy.

-

Formulation Development: Understanding solubility in various excipients and solvent systems is paramount for creating stable and effective dosage forms.

-

Process Chemistry: Solubility data is essential for optimizing crystallization, purification, and reaction conditions during API synthesis and manufacturing.

-

In Vitro and In Vivo Screening: Inaccurate assumptions about a compound's solubility can lead to misleading results in biological assays.[2]

This guide focuses on this compound, a heterocyclic amine with a structural motif of interest in medicinal chemistry. By understanding its solubility characteristics, researchers can make more informed decisions throughout the drug development pipeline.

Physicochemical Properties of this compound: A Predictive Analysis

The molecular structure of this compound allows for a qualitative prediction of its solubility behavior. Its key structural features include an indazole core, an amino group, and a methyl group.

-

Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and potential for π-π stacking interactions. Indazole itself is described as being soluble in acids but insoluble in water, ether, and alcohol.[3]

-

Amino Group (-NH₂): The primary amine is a key functional group that can act as both a hydrogen bond donor and acceptor. This significantly influences its interaction with polar and protic solvents.[4][5] The presence of the amino group is expected to increase its polarity compared to the parent indazole.

-

Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic substituent that will slightly increase the lipophilicity of the molecule.

Based on these features, this compound is expected to be a polar molecule. The presence of the amino group suggests the potential for good solubility in polar protic solvents that can engage in hydrogen bonding. Conversely, its solubility is likely to be lower in nonpolar, aprotic solvents.

For the closely related compound, 3-Aminoindazole, the following physicochemical properties are reported:

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [6] |

| Molar Mass | 133.15 g/mol | [6] |

| Melting Point | 156-157°C | [6] |

| Boiling Point | 376.6±15.0 °C (Predicted) | [6] |

The addition of a methyl group to form this compound will slightly increase its molar mass and likely have a minor impact on its melting and boiling points.

Theoretical Framework: The Interplay of Forces in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[7] This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The key factors influencing the solubility of this compound in organic solvents are:

-

Polarity: The polarity of the solvent plays a crucial role. Polar solvents will more effectively solvate the polar this compound molecule.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will strongly influence its ability to dissolve a compound with a hydrogen-bonding functional group like the amino group.[4][5]

-

Dielectric Constant: A solvent's dielectric constant is a measure of its ability to separate charges. Solvents with higher dielectric constants are generally better at dissolving polar and ionic compounds.

The following table provides a list of common organic solvents, categorized by their polarity, which can be used to select a diverse range for solubility screening.

| Solvent | Polarity | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| n-Hexane | Nonpolar | No | No |

| Toluene | Nonpolar | No | Yes (π-system) |

| Diethyl Ether | Polar Aprotic | No | Yes |

| Dichloromethane | Polar Aprotic | No | No |

| Acetone | Polar Aprotic | No | Yes |

| Ethyl Acetate | Polar Aprotic | No | Yes |

| Acetonitrile | Polar Aprotic | No | Yes |

| Isopropanol | Polar Protic | Yes | Yes |

| Ethanol | Polar Protic | Yes | Yes |

| Methanol | Polar Protic | Yes | Yes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | No | Yes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | No | Yes |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is crucial to distinguish this from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[9][10]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]

- 6. chembk.com [chembk.com]

- 7. uhplcs.com [uhplcs.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

discovery and history of 3-Amino-7-methyl-1H-indazole

An In-Depth Technical Guide to 3-Amino-7-methyl-1H-indazole: From Synthesis Principles to Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their unique ability to interact with biological targets. The indazole ring system is one such "privileged scaffold."[1][2][3] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and serves as the core of numerous pharmaceuticals. Its structural rigidity, combined with its capacity for diverse hydrogen bonding and hydrophobic interactions, has made it a cornerstone in modern drug design.

Indazole-containing drugs have shown remarkable efficacy across a range of diseases. Notable examples include Niraparib and Pazopanib for cancer treatment, Entrectinib , an anti-cancer agent targeting specific gene fusions, and Axitinib , a kinase inhibitor.[1][2][4] The specific substitution pattern on the indazole ring dictates its biological activity, and the 3-aminoindazole motif has emerged as a particularly versatile and valuable synthon for creating libraries of potential drug candidates.[5][6]

This guide provides a comprehensive technical overview of a specific, yet important, member of this class: This compound . We will delve into the historical context of indazole synthesis, detail the modern synthetic routes that enable its creation, provide actionable experimental protocols, and explore its critical role as a building block in the development of next-generation therapeutics.

Section 1: A Legacy of Synthesis - The Evolution of the Indazole Core

The history of the indazole ring system dates back to the pioneering work of Emil Fischer, who first reported its synthesis in the late 19th century.[2] Early methods often required harsh conditions and offered limited control over substitution. A key structural feature of indazoles is their ability to exist in different tautomeric forms, primarily the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole ring's nitrogen atoms. The 1H-tautomer is generally the more thermodynamically stable and is the predominant form in most biologically active molecules.[1][2]

The true value of the indazole scaffold in drug discovery was unlocked with the development of robust and regioselective synthetic methodologies. The introduction of a primary amine at the 3-position proved to be a pivotal advancement. This functional group serves as a versatile chemical handle, allowing for the straightforward construction of amides, ureas, and other derivatives, which are crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties.

Section 2: Constructing the Core: Modern Synthetic Strategies for 3-Aminoindazoles

While classical methods exist, the contemporary synthesis of 3-aminoindazoles predominantly relies on efficient cyclization reactions starting from readily available ortho-substituted benzonitriles. These methods offer high yields, broad functional group tolerance, and excellent regioselectivity.

Method A: Nucleophilic Aromatic Substitution and Cyclization of 2-Halobenzonitriles

A highly prevalent and reliable strategy involves the reaction of a 2-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine.[2][6][7] The reaction proceeds via a two-step mechanism:

-

SNAr Reaction: Hydrazine acts as a nucleophile, displacing the halide at the ortho position of the electron-deficient benzonitrile ring.

-

Intramolecular Cyclization: The resulting hydrazine intermediate undergoes a spontaneous intramolecular addition to the nitrile group, followed by tautomerization to form the stable aromatic 3-aminoindazole ring.

The use of 2-fluorobenzonitriles is often preferred due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

Caption: Key steps in the synthesis of 3-aminoindazoles from 2-halobenzonitriles.

Method B: Palladium-Catalyzed Arylation Route

For substrates where direct SNAr is challenging, a powerful two-step alternative employs palladium catalysis.[6][7][8] This method starts with a 2-bromobenzonitrile and involves:

-

Palladium-Catalyzed Coupling: The 2-bromobenzonitrile is coupled with benzophenone hydrazone using a palladium catalyst.

-

Deprotection and Cyclization: The resulting intermediate is treated with acid, which cleaves the benzophenone protecting group and facilitates the cyclization to the final 3-aminoindazole product.

This approach expands the substrate scope and offers an efficient pathway for more complex or sensitive molecules.

Section 3: Synthesis and Characterization of this compound

The specific synthesis of this compound is a direct application of the general principles described above. The most logical and industrially scalable route begins with 2-fluoro-3-methylbenzonitrile.

Detailed Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize this compound from 2-fluoro-3-methylbenzonitrile and hydrazine hydrate.

-

Reagents & Materials:

-

2-Fluoro-3-methylbenzonitrile

-

Hydrazine hydrate (~64% solution in water)

-

n-Butanol (or another high-boiling point solvent like ethylene glycol)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3-methylbenzonitrile (1.0 eq).

-

Solvent and Reagent Addition: Add n-butanol as the solvent, followed by the slow addition of hydrazine hydrate (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove any remaining hydrazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

-

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1000343-59-8 | [9][10] |

| Molecular Formula | C₈H₉N₃ | [9] |

| Molecular Weight | 147.18 g/mol | [9] |

| Appearance | Off-white to light brown solid | (Typical) |

| ¹H NMR | Characteristic signals include aromatic protons (δ 6-8 ppm), an amine singlet (NH₂), and a methyl singlet (CH₃, δ ~2.5 ppm). | [11] |

Section 4: Application in Modern Drug Discovery: A CGRP Antagonist Intermediate

The primary value of this compound lies in its role as a highly specialized intermediate in the synthesis of complex pharmaceutical agents. Its structure is not arbitrary; the specific placement of the amino and methyl groups is designed to achieve optimal interactions with a biological target.

A prominent application is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs designed for the acute treatment of migraine.[12][13] CGRP is a neuropeptide whose levels are elevated during migraine attacks, and blocking its receptor has proven to be an effective therapeutic strategy.[13]

In the structure of advanced CGRP antagonists, the this compound moiety serves several critical functions:

-

Hydrogen Bonding: The amino group and the pyrazole nitrogens of the indazole ring form key hydrogen bond interactions within the receptor's binding pocket, anchoring the molecule in place.[13]

-

Hydrophobic Interaction: The 7-methyl group is strategically positioned to fit into a specific lipophilic (hydrophobic) sub-pocket of the receptor.[13][14] This interaction enhances binding affinity and selectivity, distinguishing it from other indazole analogs.

-

Scaffold Rigidity: The rigid bicyclic core properly orients the other substituents of the drug molecule for optimal engagement with the target protein.

The discovery and use of this specific building block exemplify the precision of modern structure-based drug design, where every atom is placed to maximize efficacy and minimize off-target effects.

Conclusion

While the precise moment of the first synthesis of this compound is not a landmark event in chemical history, its existence and utility are the direct results of a long evolution in synthetic organic chemistry. It represents the refinement of methods for constructing the valuable 3-aminoindazole scaffold, tailored to meet the exacting demands of modern drug discovery. As a key intermediate for potent CGRP receptor antagonists and potentially other therapeutics, it stands as a testament to the critical role that specialized chemical building blocks play in advancing human health. This guide has illuminated its synthetic origins, provided a practical framework for its preparation, and contextualized its importance for researchers and scientists in the pharmaceutical field.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1000343-59-8|this compound|BLD Pharm [bldpharm.com]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

Navigating the Labyrinth: A Senior Application Scientist's In-Depth Technical Guide to the Biological Screening of 3-Amino-7-methyl-1H-indazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. The 3-amino-1H-indazole moiety, in particular, is a well-established pharmacophore known for its interaction with the hinge region of protein kinases. This guide presents a comprehensive, field-proven framework for the biological screening of a novel derivative, 3-Amino-7-methyl-1H-indazole. Moving beyond a mere recitation of protocols, this document elucidates the causal logic behind the experimental choices, establishing a self-validating screening cascade designed to thoroughly characterize the compound's biological potential. We will journey from initial physicochemical evaluation and broad-spectrum cellular screening to targeted mechanistic studies and preliminary in vivo assessments, providing a robust roadmap for advancing this promising chemical entity through the preclinical drug discovery pipeline.

Foundational Assessment: Characterizing the Candidate

Before embarking on extensive biological screening, a thorough understanding of the physicochemical properties of this compound is paramount. These properties govern its behavior in aqueous assay buffers, its ability to permeate cell membranes, and its overall "drug-likeness."

In Silico Profiling

Computational tools provide a rapid and cost-effective initial assessment of a compound's properties.[1][2] We can predict key parameters to anticipate its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 147.18 g/mol | Yes (< 500 Da) |

| cLogP | 1.85 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

Note: These values are estimations and require experimental verification.

The predicted properties suggest that this compound adheres to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability.[3]

Experimental Verification: Solubility and Stability

The first critical experimental step is to determine the aqueous solubility of the compound. This is crucial for preparing accurate stock solutions and ensuring that observed biological effects are not due to compound precipitation.

Experimental Protocol: Kinetic Aqueous Solubility Assessment

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in DMSO.

-

Add the DMSO solutions to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1%.

-

Incubate at room temperature for 2 hours.

-

Measure turbidity using a nephelometer to determine the point of precipitation.

Stability in assay media should also be assessed to ensure the compound does not degrade over the course of the experiment. This can be achieved by incubating the compound in the relevant cell culture media and analyzing its concentration at various time points using High-Performance Liquid Chromatography (HPLC).

The Screening Cascade: A Phased Approach to Biological Evaluation

A logical, tiered approach to screening is essential for efficient and cost-effective drug discovery. Our proposed cascade begins with broad, high-throughput screens to identify general bioactivity, followed by more focused assays to elucidate the mechanism of action.

Caption: A tiered biological screening cascade for this compound.

Phase 1: Primary Screening - Identifying Antiproliferative Activity

Given the prevalence of the indazole scaffold in oncology, a primary screen for antiproliferative activity against a diverse panel of human cancer cell lines is a logical starting point. The National Cancer Institute's NCI-60 panel is an excellent resource for this, providing a broad initial assessment of the compound's spectrum of activity.[4]

Phase 2: Hit Confirmation and Potency Determination

Positive hits from the primary screen must be confirmed and their potency quantified.

Experimental Protocol: MTT/MTS Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., K-562 for leukemia, A549 for lung cancer, based on NCI-60 hits) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add the solubilization solution.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Table 2: Hypothetical IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| K-562 | Chronic Myeloid Leukemia | 2.5 |

| A549 | Non-Small Cell Lung Cancer | 8.1 |

| HCT-116 | Colon Cancer | 5.7 |

| MCF-7 | Breast Cancer | > 50 |

These hypothetical results suggest selective activity, warranting further investigation into the underlying mechanism.

Phase 3: Elucidating the Mechanism of Action

The 3-aminoindazole scaffold is a known kinase hinge-binder. Therefore, a broad kinase panel screen is a crucial next step to identify potential molecular targets.[5][6][7]

Experimental Workflow: Broad Kinase Panel Screen

-

Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins Discovery).

-

Screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (>400).

-

Identify kinases with significant inhibition (e.g., >70% inhibition).

Table 3: Hypothetical Kinase Panel Screening Hits (% Inhibition at 10 µM)

| Kinase | % Inhibition |

| ABL1 | 92% |

| SRC | 85% |

| VEGFR2 | 78% |

| EGFR | 25% |

Hits from the broad screen should be followed up with IC50 determinations using a suitable in vitro kinase assay, such as the ADP-Glo™ assay.[6]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

-

Set up kinase reactions containing the target kinase, substrate, ATP, and varying concentrations of this compound.

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence and calculate the IC50 value.

Anticancer compounds often induce programmed cell death, or apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Plate and treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Add Caspase-Glo® 3/7 Reagent to the wells.

-

Incubate at room temperature.

-

Measure luminescence to quantify the activity of executioner caspases 3 and 7.

To confirm apoptosis, the cleavage of key downstream targets can be assessed by Western blot.

Experimental Protocol: Western Blot for Apoptosis Markers

-

Treat cells with the compound and prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-3.[8][9][10][11]

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

Kinase inhibitors frequently exert their effects by arresting the cell cycle. This can be investigated using flow cytometry.[12][13][14][15][16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Indazole derivatives have also been reported to possess anti-inflammatory properties. A preliminary in vitro screen for inhibition of cyclooxygenase (COX) enzymes is a valuable secondary assessment.[17][18][19][20][21]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Use a commercial colorimetric or fluorometric COX inhibitor screening kit.

-

Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (substrate) and varying concentrations of this compound.

-

Measure the production of prostaglandin H2, the product of the COX reaction.

-

Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Caption: Proposed mechanism of action for inducing apoptosis.

Phase 4: In Vivo Proof of Concept

Promising in vitro data must be validated in a living organism.

Anticancer Efficacy: Xenograft Models

A subcutaneous xenograft model in immunocompromised mice is the standard for initial in vivo efficacy testing of anticancer compounds.[22][23][24][25][26]

Experimental Protocol: Subcutaneous Xenograft Study

-

Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., K-562) that showed sensitivity in vitro into the flank of immunodeficient mice (e.g., BALB/c nude).

-

Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, target engagement).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of anti-inflammatory agents.[27][28][29][30][31]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Compound Administration: Administer this compound or a vehicle control to rats. A positive control, such as Indomethacin, should also be included.

-

Edema Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This in-depth technical guide provides a structured and scientifically rigorous framework for the comprehensive biological screening of this compound. By following this phased approach, researchers can efficiently move from initial characterization to in vivo proof of concept, generating the critical data necessary to assess the therapeutic potential of this novel compound. Positive results from this screening cascade would provide a strong rationale for further lead optimization, detailed pharmacokinetic and toxicological studies, and ultimately, the advancement of this compound as a clinical candidate. The versatility of the indazole scaffold suggests that this compound could hold promise in oncology, inflammatory diseases, or potentially other therapeutic areas, underscoring the importance of a thorough and unbiased biological evaluation.

References

- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. youtube.com [youtube.com]

- 9. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanocellect.com [nanocellect.com]

- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. jddtonline.info [jddtonline.info]

- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. inotiv.com [inotiv.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 3-Amino-7-methyl-1H-indazole: A Computational Chemistry Whitepaper

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing chemical properties.[1][2][3] This technical guide provides a comprehensive theoretical framework for the study of a specific, yet underexplored derivative: 3-Amino-7-methyl-1H-indazole. While extensive experimental data on this particular molecule is not yet prevalent in the literature, this paper outlines a robust computational methodology to predict its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can elucidate the molecule's potential and guide future experimental work. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Indazole Core

The indazole ring system, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] Marketed drugs such as Pazopanib and Entrectinib feature the indazole core, highlighting its clinical relevance.[3][4] The versatility of the indazole structure stems from its tautomeric nature and the multiple sites available for substitution, which allows for fine-tuning of its physicochemical and pharmacological properties.[2][5]

The subject of this guide, this compound, combines three key structural features: the indazole core, an amino group at the 3-position, and a methyl group at the 7-position. The 3-aminoindazole moiety is a known hinge-binding fragment in kinase inhibitors, making this class of compounds particularly interesting for oncology research.[4] The addition of a methyl group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity or modifying its metabolic stability.

Given the potential of this molecule, a thorough theoretical investigation is warranted to predict its behavior and guide its synthesis and application. This guide will detail the computational workflows necessary to achieve this.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For a molecule like this compound, Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Calculation Setup: The optimization is then refined using DFT. A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide accurate geometries for a wide range of organic molecules.

-

Solvation Model: To simulate a more realistic biological environment, a solvent model, such as the Polarizable Continuum Model (PCM), can be incorporated, with water or DMSO as the solvent.

-

Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

Caption: Workflow for geometry optimization and validation.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability.

Data Presentation: Predicted Electronic Properties

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Egap | 4.3 | Chemical reactivity and stability |

Note: These are hypothetical values for illustrative purposes.

A smaller Egap suggests higher reactivity. The distribution of HOMO and LUMO densities on the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the amino group and the pyrazole ring, while the LUMO is likely distributed over the entire bicyclic system.

Caption: Relationship between HOMO, LUMO, and the energy gap.